REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(=O)([O-])[O-].[K+].[K+].Cl[CH2:13][CH2:14][CH2:15][OH:16]>O1CCOCC1>[OH:16][CH2:15][CH2:14][CH2:13][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2.3|
|
Name
|
|
Quantity
|
17.25 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
13.8 mL
|
Type
|
reactant
|
Smiles
|
ClCCCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 7.5 hours
|
Duration
|
7.5 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture obtained
|
Type
|
FILTRATION
|
Details
|
was filtrated
|
Type
|
CUSTOM
|
Details
|
to remove potassium carbonate
|
Type
|
ADDITION
|
Details
|
the reaction stopped by an addition of water
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
WASH
|
Details
|
the fractions eluted with ammonical 30% ethanol
|
Type
|
CONCENTRATION
|
Details
|
were concentrated
|
Type
|
CONCENTRATION
|
Details
|
as such were concentrated to dryness under a reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCN1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |